molecular formula C16H16N2OS B14512498 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol CAS No. 62625-51-8

2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol

Cat. No.: B14512498
CAS No.: 62625-51-8
M. Wt: 284.4 g/mol
InChI Key: LGVHMZHQKKXPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The presence of benzyl and phenyl groups attached to the thiadiazine ring enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can be achieved through the reaction of oxamic acid thiohydrazides with phenacyl bromides. This reaction is typically performed using an equimolar mixture of thiohydrazide and α-bromoacetophenones in methanol under basic conditions . The cyclocondensation reaction leads to the formation of the thiadiazine ring, and the ratio of products obtained can be influenced by the substitution pattern and reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is unique due to its specific substitution pattern on the thiadiazine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

62625-51-8

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-benzyl-5-phenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol

InChI

InChI=1S/C16H16N2OS/c19-16(14-9-5-2-6-10-14)12-20-15(17-18-16)11-13-7-3-1-4-8-13/h1-10,18-19H,11-12H2

InChI Key

LGVHMZHQKKXPLI-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C(S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.